molecular formula C22H33N3O2 B5568025 (3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol

(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol

Cat. No. B5568025
M. Wt: 371.5 g/mol
InChI Key: YRYRRZUYVDNGCF-ZHRRBRCNSA-N
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Description

Synthesis Analysis

The synthesis of related complex molecules typically involves multi-step organic reactions, including cycloaddition and condensation reactions, to construct the core structure and introduce various functional groups. For instance, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds under metal-free conditions has been described, which could be relevant for forming part of the molecule's pyrrolidin-3-ol structure (Chitrakar et al., 2017). Additionally, the use of 1,3-dipolar cycloaddition for synthesizing polyhydroxyalkylpyrrolidines as enzyme inhibitors showcases a method that might be adapted for the synthesis of complex molecules like the one (Guillermo A Oliveira Udry et al., 2016).

Molecular Structure Analysis

The molecular structure of complex molecules is critical for understanding their reactivity and properties. Studies involving X-ray crystallography, NMR, and other spectroscopic methods are essential for elucidating the arrangement of atoms within a molecule. For example, the crystal structure analysis of related compounds has revealed the importance of hydrogen bonding and π-π interactions in determining molecular conformation and stability (A. Lemmerer & S. Bourne, 2012).

Chemical Reactions and Properties

Complex molecules may undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and redox reactions. The reactivity is often influenced by the molecule's functional groups and structural features. For instance, the condensation of 1,3-diones with aminomethylpyridine to synthesize pyrrolidines indicates a pathway that could be relevant for constructing or modifying molecules like (3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol (Jamie J. Klappa et al., 2002).

Physical Properties Analysis

The physical properties of a molecule, including melting point, boiling point, solubility, and crystal structure, are crucial for its application and handling. These properties are determined by the molecular structure and intermolecular forces. Research on similar compounds can provide insights into how structural features influence physical properties (C. Kavitha et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding how a molecule interacts with other substances. For instance, the study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids highlights how structural modifications can impact the molecule's physicochemical properties and interactions with metal centers (Dimitris Tzimopoulos et al., 2010).

Scientific Research Applications

Synthesis and Chemical Interactions

The synthesis of functionalized pyrazolo[1,5-a]pyridines via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins showcases the versatility of pyridine derivatives in chemical synthesis under metal-free conditions (Chitrakar et al., 2017). This method highlights the potential for creating complex molecules with structural similarities to the target compound, suggesting avenues for synthesizing and modifying such compounds for various applications.

Drug Design and Molecular Interactions

Research on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists demonstrates the significance of pyrrolidine and pyridine derivatives in medicinal chemistry (Duan et al., 2019). The study's focus on structure-based design and optimization to achieve high selectivity and desirable pharmacokinetic properties suggests that compounds with similar structural features could have potential applications in drug development.

Material Science and Polymer Chemistry

The synthesis of highly transparent and soluble polyimides incorporating pyridine and cyclohexane units indicates the utility of pyridine derivatives in developing advanced materials (Yao et al., 2018). Such polyimides exhibit excellent thermal and mechanical properties, along with high optical transmittance, suggesting that related compounds could be explored for applications in optoelectronics, coatings, and other material science fields.

properties

IUPAC Name

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-16-14-25(15-22(16,27)17-8-6-9-17)21(26)19-12-7-13-23-20(19)24(2)18-10-4-3-5-11-18/h7,12-13,16-18,27H,3-6,8-11,14-15H2,1-2H3/t16-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYRRZUYVDNGCF-ZHRRBRCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol

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